1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one
Description
Properties
IUPAC Name |
S-[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-8-10-15(11-9-12)25(22,23)18-17(24-13(2)21)19-16(20-18)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGODQUDYVBFJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with 2-phenyl-1H-imidazole-5-thiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Heterocycles
The target compound’s imidazole core distinguishes it from pyrazole, triazole, and dihydroimidazolone derivatives. Key comparisons include:
Imidazole vs. Pyrazole Derivatives
- Compound 5 (): 1-(1-(4-(2-cyclohexylvinyl)phenyl)-5-methyl-1H-pyrazol-4-yl)ethan-1-one Core: Pyrazole (two adjacent nitrogen atoms). Substituents: Cyclohexylvinyl and methyl groups. Synthesis: Condensation reactions with hydrazine derivatives.
Imidazole vs. Triazole Derivatives
- Compound from : 2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Core: 1,2,4-Triazole (three nitrogen atoms). Substituents: Phenylsulfonyl, difluorophenyl, and phenylethanone. Synthesis: Sodium ethoxide-mediated coupling with α-halogenated ketones. Key Difference: Triazoles exhibit enhanced metabolic stability, often leveraged in antimicrobial agents .
Imidazole vs. Dihydroimidazolone Derivatives
- Compound from : 4-[1-(Benzenesulfonyl)ethyl]-5-ethyl-1-(4-methylphenyl)-2,3-dihydro-1H-imidazol-2-one Core: Dihydroimidazolone (non-aromatic, partially saturated). Substituents: Benzenesulfonyl ethyl and ethyl groups. Key Difference: Reduced aromaticity may lower thermal stability but improve solubility .
Biological Activity
The compound 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one is a complex organic molecule that incorporates several functional groups, including an imidazole ring and a sulfonyl moiety. This compound has drawn attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in other therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 950305-91-6 |
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 455.56 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions or bind to active sites of enzymes, while the sulfonyl group can participate in hydrogen bonding, enhancing binding affinity and specificity.
Enzyme Inhibition
Research indicates that compounds similar to This compound often exhibit inhibitory effects on various enzymes. For instance:
- Carbonic Anhydrase Inhibition: Some studies have shown that imidazole derivatives can inhibit carbonic anhydrase isoforms, which are crucial in regulating pH and fluid balance in biological systems.
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. This is based on its structural similarity to known anticancer agents that target specific pathways involved in tumor growth and proliferation.
Case Studies
Several case studies highlight the potential of this compound in various biological contexts:
- Inhibition of Kinases: A study demonstrated that related imidazole compounds effectively inhibited kinases involved in cancer progression, suggesting a similar potential for This compound .
- Antimicrobial Activity: Another investigation focused on the antimicrobial properties of sulfonamide derivatives, showing promising results against bacterial strains, which may extend to this compound due to its structural features .
Research Findings
Recent research findings indicate that the biological activity of This compound could be further explored through various assays:
| Assay Type | Potential Findings |
|---|---|
| Enzyme Inhibition | IC50 values for specific enzymes |
| Cell Viability | Effects on cancer cell lines |
| Antimicrobial Tests | Minimum inhibitory concentration (MIC) against pathogens |
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for preparing 1-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}ethan-1-one with high purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation, alkylation, or sulfonation. Key steps include:
- Reflux conditions : Use ethanolic potassium hydroxide (KOH) under reflux for 8–11 hours to facilitate imidazole ring formation .
- pH control : Maintain pH during sulfonation to prevent side reactions (e.g., hydrolysis of the sulfonyl group) .
- Purification : Recrystallize the final product using acetone or ethanol to achieve >95% purity .
- Critical parameters : Monitor temperature (±2°C) and reactant stoichiometry to avoid byproducts like disulfides or oxidized derivatives .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- X-ray Crystallography : Resolve crystal structure for absolute configuration validation, particularly for chiral centers or tautomeric forms .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and detect trace impurities .
Q. What stability considerations are essential for storing and handling this compound in experimental settings?
- Methodological Answer : Stability depends on functional group sensitivity:
- Light sensitivity : Store in amber vials at -20°C to prevent sulfonyl group degradation .
- Moisture control : Use desiccants in storage containers to avoid hydrolysis of the imidazole-thioether bond .
- pH stability : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent sulfonate ester cleavage .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Prioritize target-specific assays:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Antimicrobial screening : Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacterial strains .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
- Methodological Answer : Employ molecular modeling tools:
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., cytochrome P450) and identify key binding residues .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of binding conformations .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for reactivity .
Q. What strategies are effective for conducting structure-activity relationship (SAR) studies on derivatives?
- Methodological Answer : Systematic modifications and testing:
- Functional group variation : Replace the 4-methylbenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Bioisosteric replacement : Substitute the phenyl ring with heteroaromatic groups (e.g., pyridine) to enhance solubility .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction features (e.g., hydrogen-bond acceptors) .
Q. How should researchers address contradictory data in biological activity assays or analytical characterizations?
- Methodological Answer : Resolve discrepancies via:
- Replicate experiments : Perform triplicate assays under standardized conditions (e.g., fixed temperature, pH) .
- Orthogonal validation : Cross-check HPLC purity with NMR integration or elemental analysis .
- Batch comparison : Analyze multiple synthetic batches to rule out impurity-driven variability .
Q. What methodologies assess the environmental impact and degradation pathways of this compound?
- Methodological Answer : Follow ecotoxicological protocols:
Q. What analytical approaches identify and characterize degradation products under varying conditions?
- Methodological Answer : Use advanced hyphenated techniques:
Q. How to design toxicity studies to evaluate cellular and ecological effects?
- Methodological Answer :
Implement tiered testing: - In vitro : Use hepatic (HepG2) and renal (HEK293) cell lines for organ-specific toxicity profiling .
- In vivo : Conduct acute toxicity (OECD 423) in rodent models with histopathological analysis .
- Ecotoxicity : Perform Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
